Cm-p1
Description
Cm-p1 is a small hydrophilic peptide derived from the marine snail Cenchritis muricatus. It was first identified in crude extracts of this organism and has demonstrated potent antifungal activity, particularly against Candida albicans . Structurally, this compound is part of a broader family of antimicrobial peptides (AMPs) characterized by their amphipathic properties, which enable them to disrupt microbial membranes. Notably, this compound has been incorporated into polyvinyl alcohol (PVA) nanofibers via electrospinning, achieving sustained release over 3 days and significant inhibition of fungal growth . Its bioactivity extends to modulating immune responses, such as inducing low levels of pro-inflammatory cytokines (IL-6, TNF-α) in human umbilical vein endothelial cells (HUVECs) without cytotoxicity at therapeutic concentrations .
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
SRSELIVHQR |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Cm-p2
A structurally similar peptide, Cm-p2 , shares 70% sequence similarity with Cm-p1 and is also derived from Cenchritis muricatus. However, Cm-p2 is part of a larger protein, whereas this compound exists as an independent peptide . Key differences include:
- Functional Specificity: this compound exhibits stronger antifungal activity against C.
- Stability in Delivery Systems: When incorporated into PVA nanofibers, this compound maintains stability and controlled release kinetics, whereas Cm-p2’s behavior in similar matrices remains unstudied .
Table 1: Structural and Functional Comparison of this compound and Cm-p2
| Property | This compound | Cm-p2 |
|---|---|---|
| Source | Cenchritis muricatus (marine snail) | Cenchritis muricatus (marine snail) |
| Molecular Weight | ~2–3 kDa (estimated) | Part of a larger protein |
| Sequence Similarity | Reference standard | 70% similarity to this compound |
| Antifungal Efficacy | Strong inhibition of C. albicans | Limited data available |
| Cytokine Modulation | Induces IL-6, TNF-α in HUVECs | Not studied |
Comparison with Other Antifungal Peptides in Nanofiber Systems
This compound’s performance in electrospun nanofibers has been benchmarked against other AMP delivery systems:
- Release Kinetics: this compound–PVA nanofibers release ~50% of the peptide within 30 minutes, followed by sustained release over 72 hours. This contrasts with slower-release systems like chitosan-based carriers for histatin-5, which require 24 hours for 50% release .
- Bioactivity: At 10% concentration, this compound–PVA fibers reduce C. albicans viability by 60–70%, comparable to amphotericin B-loaded fibers but with lower cytotoxicity .
Table 2: Antifungal Peptide Delivery Systems
| Peptide | Carrier Material | Release Profile | Antifungal Efficacy | Cytotoxicity |
|---|---|---|---|---|
| This compound | PVA | 50% in 30 min; sustained to 72 h | 60–70% inhibition | Low (ROS at 10%) |
| Histatin-5 | Chitosan | 50% in 24 h | 50–60% inhibition | None reported |
| LL-37 | PLGA | Linear release over 48 h | 80% inhibition | None |
| Amphotericin B | PCL | Burst release in 1 h | 70–80% inhibition | High |
Limitations and Advantages of this compound
- Advantages :
- Limitations: Reduced efficacy in nanofiber formulations compared to free peptide . Dose-dependent ROS induction, restricting high-concentration use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
